(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Catalog No.
S783466
CAS No.
23357-45-1
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

CAS Number

23357-45-1

Product Name

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1

InChI Key

JAAJQSRLGAYGKZ-SNVBAGLBSA-N

SMILES

C1CC(C2=CC=CC=C2C1)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)O

The exact mass of the compound (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol (CAS: 23357-45-1) is a highly pure chiral secondary alcohol featuring a rigid tetrahydronaphthalene backbone. Commercially available at >98.0% enantiomeric purity with a specific optical rotation of -29.0° to -35.0° (C=2.5, CHCl3), it is a critical building block in asymmetric synthesis . In industrial and pharmaceutical procurement, this compound is prioritized as a late-stage chiral precursor for active pharmaceutical ingredients (APIs) targeting neurological conditions, bypassing the need for complex upstream enzymatic resolutions [1]. Its defined (R)-stereocenter and stable physical profile (melting point 38–42 °C) make it a reliable starting material for stereospecific etherifications, esterifications, and chiral ligand development [2].

Substituting (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol with racemic 1-tetralol or the oxidized precursor 1-tetralone introduces severe process inefficiencies. Utilizing racemic 1-tetralol requires downstream chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% per cycle and introduces costly, solvent-intensive separation steps [1]. Alternatively, starting from 1-tetralone necessitates asymmetric reduction via engineered biocatalysts (e.g., P450cam or whole-cell systems), which requires strict control over NADH cofactor regeneration and suffers from limited turnover rates [2]. Direct procurement of the enantiopure (R)-isomer eliminates these synthetic bottlenecks, directly reducing process mass intensity (PMI) and accelerating scale-up timelines .

Yield Optimization in Chiral API Precursor Synthesis

In the synthesis of neuroactive APIs (such as derivatives for obsessive-compulsive disorder and PTSD), the stereocenter's integrity is paramount [1]. Direct procurement of (R)-1-tetralol provides a starting material with >98% ee, allowing for direct downstream functionalization. In contrast, using racemic 1-tetralol requires enzymatic or chemical resolution, which limits the theoretical yield of the (R)-enantiomer to 50% before recycling [2].

Evidence DimensionMaximum theoretical yield in single-pass API precursor synthesis
Target Compound Data>98% ee with ~100% theoretical material utilization
Comparator Or BaselineRacemic 1-tetralol (capped at 50% theoretical yield due to resolution limits)
Quantified Difference~50% increase in baseline material efficiency
ConditionsIndustrial asymmetric synthesis of neuroactive API precursors

Bypassing chiral resolution directly halves the required starting material volume and eliminates complex separation steps in pharmaceutical manufacturing.

Process Efficiency vs. Biocatalytic Asymmetric Reduction

Synthesizing (R)-1-tetralol in-house from the cheaper 1-tetralone or tetralin requires advanced oxygenating biocatalysts like engineered cytochrome P450cam. These biocatalytic routes require continuous NADH cofactor regeneration and precise stoichiometric ratios (e.g., Pdx:P450cam ratios of 10:1) to achieve high conversion rates [1]. Procuring pre-synthesized (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol circumvents the need for these multi-component enzymatic systems and their associated scale-up instability .

Evidence DimensionProcess complexity and cofactor dependency
Target Compound Data0 cofactor requirement (direct chemical utilization)
Comparator Or Baseline1-Tetralone reduction (requires stoichiometric NADH and multi-enzyme systems)
Quantified DifferenceElimination of NADH dependency and enzymatic optimization phases
ConditionsScale-up synthesis of chiral tetrahydronaphthalene derivatives

Direct procurement accelerates R&D and production timelines by removing the biological variability and high cofactor costs associated with enzymatic ketone reduction.

Diastereomeric Purity in Chiral Ligand and Auxiliary Formation

When used as a chiral auxiliary or resolving agent, the high initial enantiopurity of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol (>98.0% GC) ensures that subsequent derivatizations yield products with exceptional diastereomeric excess (de) . Using lower-purity or racemic mixtures results in complex diastereomeric mixtures that require resource-intensive chromatographic purification, significantly lowering the overall yield of the active catalyst or ligand [1].

Evidence DimensionDiastereomeric excess (de) of downstream auxiliaries
Target Compound Data>98% de (mirroring the starting >98% ee)
Comparator Or BaselineRacemic 1-tetralol (yields ~1:1 diastereomeric mixtures)
Quantified DifferenceAvoidance of ~50% product loss during diastereomer separation
ConditionsSynthesis of chiral ligands via stereoretentive esterification/etherification

High initial enantiopurity is critical for the reproducible performance and cost-effective synthesis of chiral catalysts.

Chiral Precursor for Neuroactive APIs

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is specifically indicated as a critical chiral building block in the synthesis of active pharmaceutical ingredients used to treat obsessive-compulsive disorder, PTSD, and social anxiety [1]. Its pre-established (R)-stereocenter bypasses the need for late-stage resolution, making it ideal for scalable pharmaceutical manufacturing [2].

Synthesis of Asymmetric Catalysts and Chiral Ligands

The rigid tetrahydronaphthalene structure and high enantiomeric purity (>98.0%) make this compound an excellent starting material for developing chiral phosphine or oxygen-based ligands . These ligands are essential for transition-metal-catalyzed asymmetric transformations in both academic research and fine chemical production.

Analytical Resolving Agent for Chiral Acids

Due to its predictable reactivity and high optical purity, (R)-1-tetralol is utilized as a chiral derivatizing agent. It reacts with racemic carboxylic acids to form diastereomeric esters, which can then be easily quantified and separated via HPLC or NMR, streamlining analytical workflows in chiral chemistry [1].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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